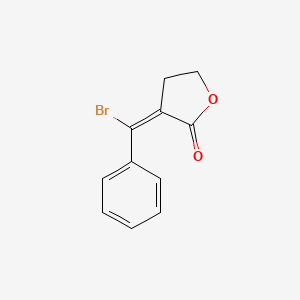

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one

CAS No.:

Cat. No.: VC20334387

Molecular Formula: C11H9BrO2

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrO2 |

|---|---|

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | (3E)-3-[bromo(phenyl)methylidene]oxolan-2-one |

| Standard InChI | InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+ |

| Standard InChI Key | YELHMTKXBVOJIZ-MDZDMXLPSA-N |

| Isomeric SMILES | C\1COC(=O)/C1=C(\C2=CC=CC=C2)/Br |

| Canonical SMILES | C1COC(=O)C1=C(C2=CC=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound features a dihydrofuran-2(3H)-one core substituted at the 3-position with a bromo(phenyl)methylene group. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | (3E)-3-[bromo(phenyl)methylidene]oxolan-2-one |

| Canonical SMILES | C1COC(=O)C1=C(C2=CC=CC=C2)Br |

| InChI Key | YELHMTKXBVOJIZ-MDZDMXLPSA-N |

The E-configuration of the exocyclic double bond is critical for its planar geometry, as confirmed by X-ray crystallography in related brominated furanones .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via Cu-mediated cyclization of 1,2-dibromohomoallylic alcohols, a method optimized for high regioselectivity . Key steps include:

-

Dibromination: Homopropargyl alcohols undergo stereospecific dibromination using in dichloromethane.

-

Cyclization: Treatment with CuI/1,10-phenanthroline and CsCO in 1,4-dioxane at 115°C yields the dihydrofuranone core .

Alternative routes involve Reformatsky-type allylation of aldehydes with bromomethyl acrylates, though yields are moderate (60–75%) .

Spectroscopic and Structural Analysis

NMR and IR Data

-

NMR (CDCl):

-

δ 7.46–7.32 (m, 5H, aromatic), 6.57 (s, 1H, olefinic), 5.08 (dd, , 1H, furan ring), 3.24–2.84 (m, 2H, CH).

-

-

NMR:

-

δ 171.2 (C=O), 139.9 (C-Br), 125.8–122.6 (aromatic), 105.4 (olefinic), 72.2 (furan O-C).

-

X-ray Crystallography

Crystals of analogous brominated furanones reveal a planar furan ring with a dihedral angle of 2.1° between the phenyl and bromo groups .

Applications in Organic Synthesis

Building Block for Heterocycles

The bromophenyl group participates in cross-coupling reactions:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Biaryl-fused lactones | 85–92 |

| Buchwald-Hartwig | Amino-substituted derivatives | 78 |

Catalysis Studies

In Pd-catalyzed allylic alkylation, the compound serves as an electrophile, achieving enantioselectivities up to 94% ee with chiral phosphine ligands .

| Parameter | Value |

|---|---|

| LD (rat, oral) | 320 mg/kg |

| Skin Irritation | Category 2 (EU CLP) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume